molecular formula C20H14F3N5O3 B2935585 9-(2-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-34-1

9-(2-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2935585
CAS No.: 869069-34-1
M. Wt: 429.359
InChI Key: FAVWSNUEPJPGBQ-UHFFFAOYSA-N
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Description

This compound is a purine derivative. Purines are biologically significant and form part of DNA and RNA molecules. They also play key roles in cellular energy systems (ATP and GTP) and signal transduction (cAMP and cGMP). The trifluoromethyl group (-CF3) and methoxy group (-OCH3) in the compound could potentially influence its reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine core, which is a bicyclic aromatic ring system. The trifluoromethyl and methoxy groups would be attached to the purine core at specific positions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group. These groups could activate or deactivate the purine ring towards further chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity, solubility, and stability .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological target. Many purine derivatives exhibit their effects by interacting with purine receptors or enzymes involved in purine metabolism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The study of purine derivatives is a vibrant field due to their biological significance. Future research could focus on exploring the biological activity of this compound and developing efficient synthetic routes for its preparation .

Properties

IUPAC Name

9-(2-methoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O3/c1-31-13-5-3-2-4-12(13)28-18-15(26-19(28)30)14(16(24)29)25-17(27-18)10-6-8-11(9-7-10)20(21,22)23/h2-9H,1H3,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVWSNUEPJPGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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